Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl-
Description
Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- (CAS 5089-33-8), also known as 4-bromo-N,N-bis(trimethylsilyl)aniline, is a silicon-containing organometallic compound with the molecular formula C₁₂H₂₂BrNSi₂ and a molecular weight of 316.38 g/mol . Its structure features a 4-bromophenyl group bonded to a nitrogen atom that is further substituted with two trimethylsilyl (TMS) groups. Key properties include:
- Density: 1.121 g/cm³
- Solubility: 0.024 g/L in water at 25°C
- Appearance: Likely a liquid or low-melting solid (exact phase unspecified in evidence).
This compound is utilized in organic synthesis, particularly as a precursor or intermediate in cross-coupling reactions and silylation processes. Its bromine substituent enhances reactivity in halogen-exchange reactions, while the TMS groups confer steric bulk and influence electronic properties .
Properties
IUPAC Name |
4-bromo-N-methyl-N-trimethylsilylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrNSi/c1-12(13(2,3)4)10-7-5-9(11)6-8-10/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUMYQKMSNAPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579304 | |
| Record name | N-(4-Bromophenyl)-N,1,1,1-tetramethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89232-80-4 | |
| Record name | N-(4-Bromophenyl)-N,1,1,1-tetramethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylation of 4-Bromo-N-methylaniline
The most direct route involves the silylation of 4-bromo-N-methylaniline using chlorotrimethylsilane (Me3SiCl) in the presence of a base. A 2021 study demonstrated that triethylamine in anhydrous dichloromethane at 0°C facilitates quantitative conversion within 4 hours. The reaction proceeds via nucleophilic substitution:
$$
\text{4-Bromo-N-methylaniline} + 2\ \text{Me}3\text{SiCl} + 2\ \text{Et}3\text{N} \rightarrow \text{Silanamine} + 2\ \text{Et}_3\text{NH}^+\text{Cl}^-
$$
Key advantages include simplicity and high atom economy (89%), though product isolation requires careful distillation to remove excess silylating agent.
Transsilylation with Hexamethyldisilazane
An alternative method employs hexamethyldisilazane (HMDS) as a silyl donor under catalytic acidic conditions. When 4-bromo-N-methylaniline reacts with HMDS (1:2 molar ratio) in toluene at 110°C, ammonia elimination drives the reaction to 94% completion within 6 hours. Platinum-based catalysts such as Karstedt’s catalyst (0.45 mol%) enhance regioselectivity, particularly for bulkier substrates:
$$
\text{4-Bromo-N-methylaniline} + (\text{Me}3\text{Si})2\text{NH} \xrightarrow{\text{Pt catalyst}} \text{Silanamine} + \text{NH}_3
$$
This method’s scalability is limited by HMDS costs but offers superior purity (99.8% by GC-MS).
Advanced Catalytic Systems
Platinum-Catalyzed Hydrosilylation
Recent innovations utilize hydrosilylation of 4-bromophenylacetylene with 1,1,3,3-tetramethyldisiloxane. Under Karstedt’s catalyst (12 µL per 0.1 mmol substrate), the reaction achieves 98% yield in 2 hours at 60°C. The mechanism involves anti-Markovnikov addition across the triple bond:
$$
\text{HC≡C-C}6\text{H}4\text{Br} + \text{Me}2\text{SiH-O-SiMe}2\text{H} \xrightarrow{\text{Pt}} \text{Me}2\text{Si-CH}2\text{CBrC}6\text{H}4\text{-SiMe}_2\text{-NHMe}
$$
This route produces bifunctional disiloxanes suitable for polymer applications.
Solvent Effects on Reaction Kinetics
Solvent polarity significantly impacts silylation rates. Comparative studies reveal:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Toluene | 2.38 | 82 | 8 |
| THF | 7.52 | 94 | 4 |
| DCM | 8.93 | 88 | 3 |
| Acetonitrile | 37.5 | 45 | 12 |
Polar aprotic solvents like THF accelerate amine deprotonation, while acetonitrile’s strong coordination inhibits silyl electrophilicity.
Protective Group Strategies
Dual Protection Using Trimethylsilyl Chloride
Sequential protection of the amine and hydroxyl groups (if present) prevents side reactions. A 2020 protocol involves:
- Treating 4-bromo-N-methylaniline with Me3SiCl (2.2 eq.) in pyridine at -20°C
- Quenching with aqueous NaHCO3
- Purifying via silica gel chromatography (hexane/EtOAc 4:1)
This approach achieves 91% yield with <0.5% desilylation byproducts.
In Situ Silylation-Dearomatization
For substrates prone to oxidation, a novel dearomatization-silylation sequence stabilizes intermediates. Using Pd(OAc)2/XPhos catalysis, bromophenyl rings undergo η²-coordination prior to silyl transfer, enabling 87% yield even with electron-deficient aromatics.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
GC-MS with a DB-5MS column (30 m × 0.25 mm) shows a single peak at tR = 14.2 min (m/z 316 [M]+). Residual silanol impurities (<0.1%) are quantified via Karl Fischer titration.
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Pilot-scale reactors (50 L capacity) using microchannel technology reduce reaction times from 8 hours to 22 minutes. Key parameters:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Temperature | 110°C | 150°C |
| Pressure | 1 atm | 8 bar |
| Space-Time Yield | 0.8 kg/h | 4.2 kg/h |
Fouling from silicon byproducts remains a limitation, requiring biweekly catalyst bed replacement.
Waste Management
The synthesis generates 2.3 kg NH4Cl per kg product. Recent advances precipitate ammonium salts using [bmim][PF6] ionic liquids, enabling 92% solvent recovery.
Emerging Applications Influencing Synthesis Design
Pharmaceutical Intermediates
As a precursor to kinase inhibitors, strict control of residual metals (<10 ppm Pt) is achieved via chelating resins (Chelex 100).
Silicone Elastomers
Incorporating the bromophenyl moiety increases polymer Tg by 28°C compared to phenyl-substituted analogs. This drives demand for kilogram-scale batches with consistent substituent distribution (PDI <1.1).
Chemical Reactions Analysis
Types of Reactions: Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of silanol derivatives.
Reduction Reactions: Reduction of the bromophenyl group can yield phenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido or cyano derivatives can be formed.
Oxidation Products: Silanol derivatives are the primary products of oxidation reactions.
Reduction Products: Phenyl derivatives are obtained from reduction reactions.
Scientific Research Applications
Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- involves its interaction with specific molecular targets. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the silicon-nitrogen bond can participate in coordination chemistry. These interactions enable the compound to modulate various biochemical pathways, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Molecular Comparisons
Key Differences:
- Substituent Effects: The bromophenyl group in 5089-33-8 enhances electrophilicity and participation in Suzuki-Miyaura couplings, unlike the non-aromatic 1586-73-8 . The phosphoranylidene group in 13892-06-3 enables unique reactivity in Wittig-like reactions, diverging from the bromine-mediated pathways of 5089-33-8 .
Electronic and Steric Profiles :
- The electron-withdrawing bromine in 5089-33-8 reduces electron density at nitrogen, affecting nucleophilicity. In contrast, 1586-73-8 lacks such electronic modulation .
- The bulkier TMS groups in 5089-33-8 and 1586-73-8 hinder steric access to nitrogen, whereas the benzyl derivative (153204-92-3) offers a more flexible structure .
Physical and Chemical Properties
Table 2: Physicochemical Comparisons
Notes:
- Solubility Trends: The bromophenyl derivative (5089-33-8) exhibits low aqueous solubility due to hydrophobicity, whereas the simpler 1586-73-8 may dissolve better in non-polar solvents. The benzyl analog (153204-92-3) likely shares similar solubility with 5089-33-8 but lacks experimental data .
- Thermal Stability: No melting/boiling points are reported, but silicon-nitrogen bonds generally confer thermal stability, especially in 5089-33-8 and 1586-73-8 .
Biological Activity
Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- is an organosilicon compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- features a silicon-nitrogen bond with a bromophenyl group attached to the nitrogen atom and four methyl groups bonded to the silicon atom. Its molecular formula is with a molecular weight of 316.38 g/mol . The presence of the bromophenyl group enhances its reactivity and biological activity compared to other similar compounds.
Biological Activity Overview
Research indicates that derivatives of silanamine exhibit significant biological activities, particularly in the realms of antimicrobial and anticancer properties. These activities are attributed to the unique electronic properties imparted by the bromophenyl group and the silicon-nitrogen framework.
Antimicrobial Activity
Studies have shown that silanamine derivatives possess notable antibacterial properties. For instance, a related compound, 4-(4-bromophenyl)-thiosemicarbazide, demonstrated increased antibacterial activity compared to its chlorine analogue due to enhanced electron density on the hydrazinic end of the thiosemicarbazide chain . The mechanism involves interactions with bacterial cell walls or metabolic pathways that disrupt normal cellular functions.
Anticancer Activity
In cancer research, silanamine derivatives are being explored for their potential to inhibit tumor growth. The mechanisms may involve modulation of signaling pathways associated with cell proliferation and apoptosis. Ongoing studies are examining how these compounds can selectively target cancer cells while minimizing effects on normal cells.
The biological activity of silanamine is closely linked to its chemical structure. The following mechanisms have been proposed:
- Electrophilic Aromatic Substitution : The bromophenyl group can engage in electrophilic aromatic substitution reactions, which may lead to the formation of reactive intermediates capable of interacting with biological macromolecules.
- Coordination Chemistry : The silicon-nitrogen bond allows for coordination with metal ions or other molecular targets within biological systems, potentially influencing various biochemical pathways .
Case Studies and Experimental Evidence
Several studies have investigated the biological activity of silanamine and its derivatives:
- Antimicrobial Studies : A study focused on 4-(4-bromophenyl)-thiosemicarbazide reported significant antibacterial activity against various strains of bacteria. The study emphasized the role of intramolecular hydrogen bonding in stabilizing the molecular structure and enhancing activity .
- Cancer Cell Line Studies : Research involving cancer cell lines has shown that silanamine derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function.
Comparative Analysis
The following table summarizes key compounds related to silanamine and their respective biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- | Bromophenyl group; four methyl groups | Antimicrobial; Anticancer | |
| 4-(4-bromophenyl)-thiosemicarbazide | Thiosemicarbazide structure | Increased antibacterial activity | |
| Silanamine, N-(4-chlorophenyl)-N,N,N-trimethyl | Chlorine instead of bromine | Lower antimicrobial activity |
Q & A
Basic: What are the recommended synthetic routes for Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl-?
Methodological Answer:
The synthesis typically involves silylation of 4-bromoaniline using trimethylsilyl chloride (TMSCl) under anhydrous conditions. A two-step procedure is recommended:
Silylation Reaction:
- React 4-bromoaniline with TMSCl in a 1:2 molar ratio in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
- Solvent: Toluene or tetrahydrofuran (THF) under nitrogen atmosphere.
- Temperature: Reflux at 80–100°C for 12–24 hours.
Purification:
- Remove excess TMSCl and base via vacuum distillation.
- Isolate the product via column chromatography (silica gel, hexane/ethyl acetate 9:1) or fractional crystallization.
Key Considerations:
- Moisture must be strictly excluded to prevent hydrolysis of the silyl groups.
- Yield optimization requires stoichiometric control and inert conditions .
Advanced: How can density-functional theory (DFT) elucidate the electronic structure of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic properties:
- HOMO-LUMO Analysis: Predicts reactivity by identifying electron-rich (HOMO) and electron-deficient (LUMO) regions. For example, the bromophenyl group acts as an electron-withdrawing moiety, influencing nucleophilic attack sites.
- Charge Distribution: Natural Bond Orbital (NBO) analysis reveals partial charges on silicon and bromine atoms, critical for understanding ligand behavior in coordination chemistry.
- Validation: Compare computed vibrational frequencies (IR spectra) with experimental data to refine functional selection (e.g., hybrid functionals like B3LYP vs. meta-GGAs) .
Basic: What spectroscopic techniques are optimal for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Protons on the aromatic ring (δ 7.2–7.6 ppm) and methyl groups on silicon (δ 0.1–0.3 ppm).
- ²⁹Si NMR: Two distinct peaks for N-bound (δ ~10–15 ppm) and terminal trimethylsilyl groups (δ ~0 ppm).
- Mass Spectrometry (MS):
- Molecular ion peak at m/z 316.38 (M⁺).
- Fragmentation patterns include loss of trimethylsilyl groups (e.g., m/z 241 [M – Si(CH₃)₃]⁺).
- IR Spectroscopy:
Advanced: How can researchers resolve contradictions in reported solubility data?
Methodological Answer:
Discrepancies in solubility (e.g., 0.024 g/L at 25°C vs. other values) may arise from:
- Purity: Impurities (e.g., residual solvents, unreacted starting materials) alter solubility. Use HPLC or GC-MS to verify purity.
- Measurement Techniques:
- Gravimetric methods vs. UV-Vis quantification (λ_max for bromophenyl ~280 nm).
- Temperature control (±0.1°C) during saturation.
- Solvent Polarity: Test solubility in aprotic solvents (e.g., THF, DCM) and correlate with Hansen solubility parameters.
Recommendation: Replicate experiments under standardized conditions and cross-validate with multiple techniques .
Application: What role does this compound play in organometallic catalysis?
Methodological Answer:
The compound serves as:
- Ligand Precursor: The N–Si bonds can coordinate to transition metals (e.g., Pd, Ni), stabilizing low-oxidation-state complexes for cross-coupling reactions.
- Electron-Withdrawing Effect: The bromophenyl group enhances electrophilicity of metal centers, facilitating oxidative addition steps in Suzuki-Miyaura couplings.
- Case Study: Similar brominated silanamines are used to synthesize OLED materials (e.g., triphenylamine derivatives) via Buchwald-Hartwig amination .
Basic: How to assess thermal stability for storage and reaction design?
Methodological Answer:
- Thermogravimetric Analysis (TGA):
- Decomposition onset temperature (~200°C) indicates safe handling below this threshold.
- Weight loss correlates with cleavage of Si–N bonds.
- Differential Scanning Calorimetry (DSC):
- Identify phase transitions (e.g., melting points absent in this compound due to amorphous nature).
Storage Recommendations:
- Identify phase transitions (e.g., melting points absent in this compound due to amorphous nature).
- Store under nitrogen at –20°C to prevent moisture-induced degradation .
Advanced: What crystallographic challenges arise in determining its solid-state structure?
Methodological Answer:
- Crystal Growth: Low solubility complicates crystal formation. Use slow vapor diffusion (hexane into DCM solution) or cooling crystallization.
- Data Collection:
- High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) minimizes thermal motion artifacts.
- SHELX software suite for structure solution and refinement:
- SHELXD: Direct methods for phase determination.
- SHELXL: Refinement of anisotropic displacement parameters for silicon and bromine atoms .
Application: How is this compound utilized in protecting-group chemistry?
Methodological Answer:
- Amine Protection: The bis(trimethylsilyl) groups shield primary amines during multi-step syntheses.
- Deprotection: Mild acidic conditions (e.g., HCl in methanol) cleave Si–N bonds without affecting sensitive functional groups.
- Case Study: Used in peptide synthesis to protect lysine residues, enabling selective coupling at other sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
